Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Overview
Description
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound with a purine base structure This compound is characterized by the presence of a methyl ester group, a hexyl chain, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with hexyl bromide, followed by the introduction of the sulfanylacetate group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine base structure allows it to interact with nucleic acids and proteins, potentially inhibiting or modifying their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)acetate: Lacks the sulfanyl group, making it less reactive.
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)thioacetate: Similar structure but different functional group, leading to different reactivity.
Uniqueness
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-5-6-7-8-9-20-12-13(17-15(20)25-10-11(21)24-4)18(2)16(23)19(3)14(12)22/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCVGUHWWIYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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